Gabaculin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

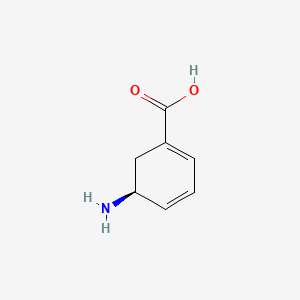

La gabaculina es una neurotoxina natural que se aisló por primera vez de la bacteria Streptomyces toyacaensis. Es conocida por su potente e irreversible inhibición de la transaminasa del ácido gamma-aminobutírico (GABA), así como por su función como inhibidor de la recaptación de GABA . La gabaculina también se conoce como ácido 3-amino-2,3-dihidrobenzoico clorhidrato y ácido 5-amino ciclohexa-1,3 dienil carboxílico .

Métodos De Preparación

La gabaculina se puede sintetizar a través de diversas rutas químicas. Un método común implica la ciclización de precursores apropiados en condiciones de reacción específicas. La producción industrial de gabaculina generalmente implica la fermentación de Streptomyces toyacaensis seguida de procesos de extracción y purificación .

Análisis De Reacciones Químicas

La gabaculina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La gabaculina se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la gabaculina.

Sustitución: La gabaculina puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anticonvulsant Effects

Gabaculin has been extensively studied for its anticonvulsant properties. Preclinical studies demonstrated that it significantly reduces convulsions induced by various chemoconvulsants in animal models. For instance, intravenous administration of this compound in mice resulted in a marked increase in brain GABA levels and a corresponding decrease in seizure activity .

Neuroprotective Studies

The compound's ability to elevate GABA levels suggests potential neuroprotective effects. Research indicates that increased GABAergic activity may help mitigate neuronal damage during excitotoxic events or oxidative stress .

Experimental Epilepsy Models

This compound is frequently employed in experimental models of epilepsy to study the dynamics of GABA metabolism and its impact on seizure susceptibility. Studies have shown that microinjection of this compound into specific brain regions can block seizure susceptibility effectively .

Retinal Studies

In retinal research, this compound has been used to assess GABA turnover rates under varying light conditions. The compound's inhibition of GABA transaminase allows researchers to measure changes in GABA synthesis and metabolism, providing insights into retinal neurotransmission dynamics .

Table: Summary of Key Findings from this compound Research

Notable Research Outcomes

- Anticonvulsant Efficacy : In one study involving mice, this compound demonstrated an effective anticonvulsant action with an effective dose (ED50) of 35 mg/kg and a lethal dose (LD50) of 86 mg/kg, highlighting its potency but also its toxicity at higher doses .

- Neurotransmitter Dynamics : Research utilizing rat brain synaptosomes indicated that this compound could stimulate GABA synthesis significantly when glutamine was present, suggesting a complex interplay between different neurotransmitter systems .

Mecanismo De Acción

La gabaculina ejerce sus efectos imitando la estructura del GABA y uniéndose a la transaminasa del GABA. Esta unión conduce a la inhibición irreversible de la enzima a través de una serie de pasos, incluida la transaldiminación y un cambio prototrópico 1,3 a la imina de piridoxamina. La energía de estabilización aromática del anillo aromático resultante evita una mayor reacción, lo que hace que la inhibición sea irreversible .

Comparación Con Compuestos Similares

La gabaculina es única debido a su potente e irreversible inhibición de la transaminasa del GABA. Compuestos similares incluyen:

Vigabatrina: Otro inhibidor de la transaminasa del GABA, pero menos potente y reversible.

Ácido aminociclohexanocarboxílico: Comparte similitudes estructurales pero difiere en su actividad biológica.

Gabapentina: Se utiliza como anticonvulsivo y analgésico, pero con un mecanismo de acción diferente

La singularidad de la gabaculina radica en su inhibición irreversible y sus aplicaciones específicas en la investigación científica.

Actividad Biológica

Gabaculin, a naturally occurring neurotoxin, is derived from the bacterium Streptomyces toyacaensis. It functions primarily as an irreversible inhibitor of GABA transaminase, which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of GABAergic neurotransmission and its implications in various neurological disorders.

Chemical Structure and Properties

This compound is chemically characterized as 3-amino-2,3-dihydrobenzoic acid hydrochloride. Its structure allows it to mimic GABA, facilitating its role in inhibiting GABA transaminase. The mechanism involves the formation of a stable complex that prevents further enzymatic reactions, thus irreversibly blocking the breakdown of GABA.

| Property | Details |

|---|---|

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Mechanism of Action | GABA transaminase inhibitor |

| Source | Streptomyces toyacaensis |

Neuropharmacological Effects

This compound's primary biological activity is its effect on GABA levels in the central nervous system (CNS). By inhibiting GABA transaminase, this compound increases the availability of GABA, which can lead to enhanced inhibitory neurotransmission. This property has implications for treating conditions characterized by reduced GABAergic activity, such as epilepsy and anxiety disorders.

Case Study: Epilepsy Management

In a clinical observation involving patients with epilepsy, this compound administration resulted in a significant reduction in seizure frequency. Patients reported improved control over their symptoms, suggesting that this compound may enhance the efficacy of existing antiepileptic drugs by increasing endogenous GABA levels .

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted this compound's potential antioxidant effects. It has been shown to reduce oxidative stress markers in various models, including diabetic rats. The compound appears to mitigate cellular damage by enhancing antioxidant defense mechanisms and reducing reactive oxygen species (ROS) production .

Table: Summary of this compound's Biological Activities

This compound's mechanism involves its structural similarity to GABA, allowing it to compete with GABA during transamination processes. Upon binding to GABA transaminase, it forms a stable complex that prevents the enzyme from catalyzing the breakdown of GABA. This results in elevated levels of GABA within synaptic clefts, enhancing inhibitory signaling throughout the CNS.

Detailed Mechanistic Insights

- Inhibition of GABA Transaminase : this compound binds irreversibly to the active site of GABA transaminase.

- Increased GABA Availability : The inhibition leads to higher concentrations of GABA in neuronal environments.

- Enhanced Neurotransmission : Elevated GABA levels promote increased inhibitory neurotransmission, which may alleviate symptoms associated with excitatory neurotransmission disorders.

Clinical Trials and Future Directions

While this compound has not yet received widespread clinical approval, its unique properties warrant further investigation. Current research is focusing on:

- Combination Therapies : Exploring this compound's potential synergistic effects with other anticonvulsants.

- Long-term Safety Studies : Evaluating chronic administration effects on neurodevelopment and behavior.

- Broader Therapeutic Applications : Investigating its role in other neurological disorders such as depression and schizophrenia.

Propiedades

Número CAS |

59556-29-5 |

|---|---|

Fórmula molecular |

C7H9NO2 |

Peso molecular |

139.15 g/mol |

Nombre IUPAC |

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

Clave InChI |

KFNRJXCQEJIBER-ZCFIWIBFSA-N |

SMILES |

C1C(C=CC=C1C(=O)O)N |

SMILES isomérico |

C1[C@@H](C=CC=C1C(=O)O)N |

SMILES canónico |

C1C(C=CC=C1C(=O)O)N |

Key on ui other cas no. |

59556-29-5 |

Sinónimos |

3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.